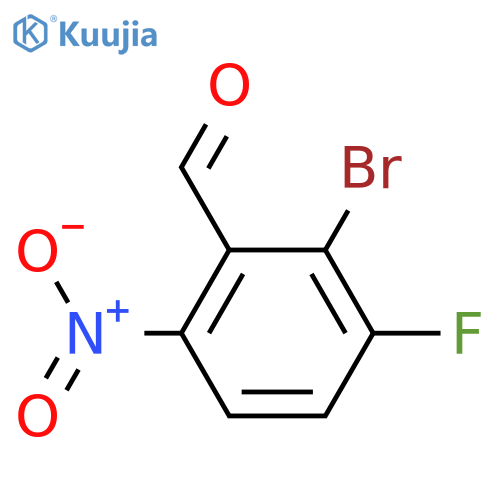Cas no 1805502-03-7 (2-bromo-3-fluoro-6-nitro-benzaldehyde)

1805502-03-7 structure
商品名:2-bromo-3-fluoro-6-nitro-benzaldehyde
CAS番号:1805502-03-7
MF:C7H3BrFNO3
メガワット:248.006024599075
MDL:MFCD28739848
CID:4743564
PubChem ID:119012482
2-bromo-3-fluoro-6-nitro-benzaldehyde 化学的及び物理的性質
名前と識別子
-
- 2-Bromo-3-fluoro-6-nitrobenzaldehyde
- 2-bromo-3-fluoro-6-nitro-benzaldehyde
- SY278014
- PS-18630
- CS-0310147
- 1805502-03-7
- MFCD28739848
- D96929
-
- MDL: MFCD28739848
- インチ: 1S/C7H3BrFNO3/c8-7-4(3-11)6(10(12)13)2-1-5(7)9/h1-3H
- InChIKey: OBIRIJLZQIKOAW-UHFFFAOYSA-N
- ほほえんだ: O=CC1C(Br)=C(F)C=CC=1[N+](=O)[O-]
計算された属性
- せいみつぶんしりょう: 246.92803g/mol
- どういたいしつりょう: 246.92803g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 1
- 複雑さ: 220
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2
- トポロジー分子極性表面積: 62.9Ų
2-bromo-3-fluoro-6-nitro-benzaldehyde 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1007327-5G |
2-bromo-3-fluoro-6-nitro-benzaldehyde |
1805502-03-7 | 97% | 5g |
$1835 | 2024-07-21 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6037-1G |
2-bromo-3-fluoro-6-nitro-benzaldehyde |
1805502-03-7 | 97% | 1g |
¥ 3,253.00 | 2023-04-14 | |
| Chemenu | CM328729-5g |
2-bromo-3-fluoro-6-nitrobenzaldehyde |
1805502-03-7 | 95%+ | 5g |
$2760 | 2022-06-12 | |
| 1PlusChem | 1P01UOKK-250mg |
2-Bromo-3-fluoro-6-nitrobenzaldehyde |
1805502-03-7 | 97% | 250mg |
$206.00 | 2024-06-18 | |
| 1PlusChem | 1P01UOKK-100mg |
2-Bromo-3-fluoro-6-nitrobenzaldehyde |
1805502-03-7 | 97% | 100mg |
$160.00 | 2024-06-18 | |
| eNovation Chemicals LLC | Y1007327-250mg |
2-bromo-3-fluoro-6-nitro-benzaldehyde |
1805502-03-7 | 97% | 250mg |
$255 | 2024-07-21 | |
| eNovation Chemicals LLC | Y1007327-500mg |
2-bromo-3-fluoro-6-nitro-benzaldehyde |
1805502-03-7 | 97% | 500mg |
$405 | 2025-02-20 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6037-500mg |
2-bromo-3-fluoro-6-nitro-benzaldehyde |
1805502-03-7 | 97% | 500mg |
¥2172.0 | 2024-04-23 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU6037-10g |
2-bromo-3-fluoro-6-nitro-benzaldehyde |
1805502-03-7 | 97% | 10g |
¥16269.0 | 2024-04-23 | |
| Aaron | AR01UOSW-100mg |
2-Bromo-3-fluoro-6-nitrobenzaldehyde |
1805502-03-7 | 97% | 100mg |
$169.00 | 2023-12-15 |
2-bromo-3-fluoro-6-nitro-benzaldehyde 関連文献
-
Jayaraman Jayabharathi,Annadurai Prabhakaran,Chockalingam Karunakaran,Venugopal Thanikachalam,Munusamy Sundharesan RSC Adv., 2016,6, 18718-18736
-
Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454
-
3. Structures of self-assembled n-alkanethiols on gold by reflection high-energy electron diffraction†Mithun Ghosh,Ding-Shyue Yang Phys. Chem. Chem. Phys., 2020,22, 17325-17335
-
A. Ash,P. J. Wilde,D. J. Bradshaw,S. P. King,J. R. Pratten Soft Matter, 2016,12, 2794-2801
-
Maria Ivanovskaya,Evgeni Ovodok,Dzmitry Kotsikau,Igor Azarko,Matej Micusik,Maria Omastova,Vyacheslav Golovanov RSC Adv., 2020,10, 25602-25608
1805502-03-7 (2-bromo-3-fluoro-6-nitro-benzaldehyde) 関連製品
- 80364-88-1(2-Chloro-N-(3,4-Dimethoxyphenyl)MethylPropanamide)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 2101197-37-7(1-isopropyl-5-[(2-methylpiperidin-1-yl)carbonyl]-1H-pyrazol-3-amine)
- 64869-63-2((1S,3R)-3-methylcyclohexan-1-amine)
- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)
- 2228525-09-3(3-2-(2,4,5-trifluorophenyl)ethylpyrrolidine)
- 2138287-85-9((1S,3s)-3-hydroxy-1-(2-nitrophenyl)cyclobutane-1-carboxylic acid)
- 97817-23-7(4,5,6,7-Tetrahydro-thiazolo5,4-cpyridin-2-ylamine)
- 1621673-53-7(N-Hexylsulfonyl-4-[(4-phenylphenyl)methylsulfanylmethyl]benzamide)
- 1388054-38-3(O-(3-methyl-4-nitrophenyl)methylhydroxylamine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1805502-03-7)2-bromo-3-fluoro-6-nitro-benzaldehyde

清らかである:99%
はかる:10g
価格 ($):2205.0